molecular formula C21H26N2O B5741702 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B5741702
M. Wt: 322.4 g/mol
InChI Key: JMLLGTPGHNKNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide, also known as EPPB, is a synthetic compound that has been used in scientific research to study various physiological and biochemical processes. The compound was first synthesized in the late 1990s and has since been used in a variety of studies.

Mechanism of Action

4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide works by binding to the TRPV1 protein and blocking its activity. This leads to a reduction in pain and inflammation. The compound has also been shown to have an effect on other proteins and biochemical pathways, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide can have a variety of biochemical and physiological effects. These include a reduction in pain and inflammation, as well as an inhibition of cancer cell growth and survival. The compound has also been shown to have an effect on the immune system and on the production of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its specificity for the TRPV1 protein. This allows researchers to study the role of this protein in various physiological and pathological processes. However, one limitation is that the compound may have off-target effects on other proteins and pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide. One area of interest is the development of more specific and potent TRPV1 inhibitors. Another area of interest is the study of the compound's effects on other proteins and pathways, including those involved in cancer and inflammation. Additionally, the use of 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide in combination with other drugs or therapies may be explored as a potential treatment for various diseases.

Synthesis Methods

The synthesis of 4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide involves several steps, including the reaction of 4-bromo-N-(4-methyl-1-piperidinyl)benzamide with ethyl magnesium bromide, followed by the reaction with 4-bromo-1-(4-fluorophenyl)benzene. The final product is obtained through a series of purification steps.

Scientific Research Applications

4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been used in a variety of scientific studies, including those related to cancer, inflammation, and pain. The compound has been shown to inhibit the activity of a protein called TRPV1, which is involved in the perception of pain and inflammation.

properties

IUPAC Name

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-17-4-6-18(7-5-17)21(24)22-19-8-10-20(11-9-19)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLGTPGHNKNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide

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